5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound is a pyrimidine-2,4,6-trione derivative featuring a central cyclopentylidene core substituted with two benzoindolylidene-ethylidene groups. The pyrimidine trione scaffold is known for its diverse bioactivity, including anticancer, antimicrobial, and DNA-binding properties .
Properties
IUPAC Name |
5-[2,5-bis[2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)ethylidene]cyclopentylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N4O3/c1-44(2)35(46(5)33-23-19-27-13-9-11-15-31(27)39(33)44)25-21-29-17-18-30(37(29)38-41(50)48(7)43(52)49(8)42(38)51)22-26-36-45(3,4)40-32-16-12-10-14-28(32)20-24-34(40)47(36)6/h9-16,19-26H,17-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBXNKVPLYXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC=C2CCC(=CC=C3C(C4=C(N3C)C=CC5=CC=CC=C54)(C)C)C2=C6C(=O)N(C(=O)N(C6=O)C)C)N(C7=C1C8=CC=CC=C8C=C7)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725053 | |
| Record name | 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219537-53-8 | |
| Record name | 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 219537-53-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₄₅H₄₄N₄O₃
- Molecular Weight : 688.86 g/mol
- Structure : The compound features a pyrimidine core substituted with multiple indole-derived moieties that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of indole and pyrimidine compounds often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under investigation has shown promising results in several studies:
Antimicrobial Activity
Indole derivatives have been reported to possess significant antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various pathogens:
| Pathogen | Activity Type | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Antitubercular | |
| Escherichia coli | Antibacterial | |
| Staphylococcus aureus | Antibacterial | |
| Candida albicans | Antifungal |
The compound's structural similarity to known active indole derivatives suggests it may also exhibit these antimicrobial properties.
Anticancer Potential
Research into indole-based compounds has shown potential anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related compounds indicated:
- Mechanism : Induction of apoptosis in cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
The specific compound's ability to modulate signaling pathways involved in cancer progression remains to be explored in detail.
Anti-inflammatory Effects
Compounds with similar structural features have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have synthesized related indole derivatives to evaluate their biological activities:
- Synthesis and Evaluation :
- Mechanistic Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrimidine Trione Derivatives
Pyrimidine-2,4,6-trione derivatives vary widely in substituents, influencing their physicochemical and biological properties. Key examples include:
*Estimated based on structural complexity.
Key Observations :
- Substituent Bulk : The target compound’s bis-benzoindolylidene groups confer higher molecular weight and steric hindrance compared to indole or phenyl analogs, likely enhancing DNA intercalation or protein binding .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5,5'-((4-nitrophenyl)methylene)dipyrimidine-2,4,6-trione) increase electrophilicity, while the target compound’s conjugated system may stabilize charge transfer interactions .
Computational and Structural Similarity Analysis
- Tanimoto Coefficients : Using Morgan fingerprints, the target compound shares ~40–50% similarity with simpler pyrimidine triones (e.g., 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione) . Lower similarity scores reflect its structural complexity.
- Docking Affinity : Molecular docking studies suggest that bulky substituents improve binding to hydrophobic pockets in enzymes like HDAC8 or topoisomerase II. For example, aglaithioduline (70% similarity to SAHA) shows IC₅₀ = 2.1 µM against HDAC8, while the target compound’s larger structure may achieve sub-micromolar inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
